Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a nitrophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl nicotinate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyridine ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Oxidation: Hydrogen peroxide (H2O2), acetic acid.
Major Products Formed
Reduction: Ethyl 2-(3-aminophenyl)pyridine-3-carboxylate.
Substitution: 2-(3-nitrophenyl)pyridine-3-carboxylic acid.
Oxidation: this compound N-oxide.
Scientific Research Applications
Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-(4-nitrophenyl)pyridine-3-carboxylate: Similar structure but with the nitro group in the para position.
Ethyl 2-(3-aminophenyl)pyridine-3-carboxylate: The nitro group is reduced to an amino group.
Mthis compound: The ethyl ester is replaced with a methyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)12-7-4-8-15-13(12)10-5-3-6-11(9-10)16(18)19/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVACFFPSBNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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